Product packaging for Ethyl(1-phenylpropyl)amine(Cat. No.:CAS No. 87876-92-4)

Ethyl(1-phenylpropyl)amine

Cat. No.: B2697874
CAS No.: 87876-92-4
M. Wt: 163.264
InChI Key: IFIZHIAVDJBZBY-UHFFFAOYSA-N
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Description

Historical Context and Chemical Significance of Alkyl(phenylalkyl)amines

The class of compounds known as alkyl(phenylalkyl)amines, which includes Ethyl(1-phenylpropyl)amine, represents a significant and long-standing area of chemical inquiry. Structurally, these are amines where an alkyl group is substituted by an aromatic phenyl group. ebi.ac.uk Their historical importance is deeply rooted in their relationship to naturally occurring monoamine neurotransmitters, chemicals essential for signal transmission between nerve cells in the brain. ebi.ac.ukwikipedia.org This fundamental biological connection has made phenylalkylamines a cornerstone of medicinal chemistry and pharmacology for decades.

The chemical significance of this class is broad. Phenylalkylamines form the structural backbone of a vast number of compounds, both natural and synthetic. ebi.ac.ukwikipedia.org Their derivatives have been developed for a wide range of applications, including as psychostimulants, antidepressants, decongestants, and appetite suppressants. ebi.ac.ukwikipedia.org Beyond pharmacology, they are valuable building blocks in organic synthesis. The presence of a chiral center in many substituted phenylalkylamines, such as in the 1-phenylpropylamine framework, makes them crucial intermediates in the enantioselective synthesis of more complex molecules. acs.org Research into this class has driven the development of new synthetic methodologies and catalytic systems, particularly in the field of asymmetric hydrogenation. acs.org

Rationale for In-depth Academic Investigation of this compound

The academic focus on this compound and its parent compound, 1-phenylpropylamine, stems from several key factors. A primary driver is its role as a chiral building block and a precursor in the synthesis of valuable molecules. For instance, the related compound 1-methyl-3-phenylpropylamine (B141231) (an isomer) is a known precursor for the antihypertensive drug dilevalol. vito.be This link to pharmaceutically active compounds provides a strong rationale for developing efficient and stereoselective methods for its synthesis and purification.

Furthermore, the compound serves as a model substrate in the development and optimization of novel chemical reactions and biocatalytic processes. Researchers utilize substrates like 1-phenylpropylamine and its derivatives to test the efficacy of new catalytic systems. For example, studies have employed related compounds to explore dehydrogenation-driven reactions for creating complex N-functionalized 2-aminophenols. nih.gov In the field of biocatalysis, (S)-1-phenylpropylamine is a substrate for amine transaminases, enzymes that are of great interest for the environmentally friendly production of chiral amines. researchgate.net Investigating its interaction with these enzymes helps in understanding their function and in engineering improved biocatalysts. researchgate.net

Scope and Objectives of Contemporary Research on the Compound

Contemporary research on this compound and its immediate analogs is multifaceted, focusing on synthesis, separation, and application in catalysis.

Key research objectives include:

Developing Novel Synthetic Routes: A significant area of research is the creation of efficient methods for synthesizing these amines. One recent study demonstrated the use of a 1-phenylpropylamine derivative in a dehydrogenation-driven reaction with cyclohexanones to produce N-functionalized 2-aminophenols, showcasing a one-step assembly of molecular complexity. nih.gov

Improving Biocatalytic Production: There is a strong focus on using enzymes for stereoselective synthesis. Research investigates the properties of amine transaminases to produce enantiomerically pure amines like (S)-1-phenylpropylamine. researchgate.net The objective is to characterize these enzymes and use protein engineering to broaden their substrate scope to include bulkier amines. researchgate.net

Advancing Separation Technologies: As biocatalytic and chemical syntheses often result in mixtures, developing efficient separation techniques is crucial. Recent work has explored novel membrane technologies for the selective extraction of aromatic amines like 1-methyl-3-phenylpropylamine from reaction media. vito.be The goal is to enhance membrane performance and stability using methods like polydimethylsiloxane (B3030410) (PDMS) coatings, providing a safer and more effective alternative to traditional liquid-liquid extraction. vito.be

Structural and Spectroscopic Characterization: Fundamental understanding of the molecule's properties is pursued through computational and experimental methods. Quantum chemical studies, for example, are used to investigate the structural and spectroscopic characteristics of related phenylalkylamines, providing valuable data that complements experimental findings from NMR and FT-IR spectroscopy. researchgate.net

Table 1: Chemical and Physical Properties of this compound An interactive data table based on available chemical information.

Property Value
Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
IUPAC Name N-ethyl-1-phenylpropan-1-amine
SMILES CCC(C1=CC=CC=C1)NCC
InChIKey IFIZHIAVDJBZBY-UHFFFAOYSA-N
Predicted XlogP 2.6

Data sourced from PubChem. uni.lu

Key Research Challenges and Opportunities in the Field

The investigation of this compound is accompanied by specific challenges that, in turn, create significant research opportunities.

Key Research Challenges:

Stereoselective Synthesis: A persistent challenge is the efficient and highly selective synthesis of a single enantiomer (a specific 3D form) of the molecule. While methods like asymmetric hydrogenation exist, catalyst deactivation by the resulting amine product can be a problem, particularly for N-alkyl ketimines. acs.org

Substrate Limitations in Biocatalysis: While enzymes offer a green route to chiral amines, their natural substrate range can be limited. Many amine transaminases show lower activity towards more sterically hindered or bulky amines like 1-phenylpropylamine compared to smaller substrates. researchgate.net

Product Separation and Purification: The separation of the target amine from unreacted substrates, byproducts, or the solvent is a critical hurdle, especially in biocatalysis where reactions occur in aqueous media. vito.be The stability and efficiency of separation methods, such as supported liquid membranes, need improvement for industrial-scale applications. vito.be

Key Research Opportunities:

Rational Enzyme Engineering: The limitations of natural enzymes present an opportunity for rational protein engineering. By understanding the three-dimensional structure of enzymes like amine transaminases, researchers can make targeted mutations to create novel biocatalysts with an expanded substrate scope, enabling the efficient production of bulky amines. researchgate.net

Advanced Material Development for Separations: The need for better purification methods drives innovation in materials science. There is a significant opportunity to develop novel, stable, and environmentally benign materials for membrane-based separations. vito.be Research into PDMS-coated membranes shows promise for creating more robust and selective systems for amine extraction. vito.be

Novel Catalytic Systems: The challenges in chemical synthesis create opportunities for discovering new catalysts and reaction pathways. This includes the development of more robust catalysts for asymmetric hydrogenation or exploring entirely new reactions where these amines can be used as building blocks for complex, high-value molecules. acs.orgnih.gov

Table 2: Summary of Recent Research Findings An interactive data table summarizing key research objectives and outcomes.

Research Area Objective Key Finding Source
Synthetic Chemistry Develop one-shot assembly of complex molecules. A derivative was successfully used as a substrate in a TEMPO-mediated reaction to synthesize N-functionalized 2-aminophenols in excellent yields. nih.gov
Biocatalysis Improve enzymatic synthesis of chiral amines. A thermostable amine transaminase was characterized, and protein engineering (W89A mutant) successfully expanded its substrate range to bulkier amines. researchgate.net
Separation Science Enhance membrane extraction of aromatic amines. A PDMS-coated PTFE membrane showed superior solute fluxes and stability compared to an ionic liquid-based system for separating a structural isomer. vito.be
Computational Chemistry Characterize molecular structure and spectroscopy. Density functional theory (DFT) calculations have been used to determine the optimized molecular structure and vibrational frequencies of a related isomer. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B2697874 Ethyl(1-phenylpropyl)amine CAS No. 87876-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-1-phenylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-11(12-4-2)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIZHIAVDJBZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for Ethyl 1 Phenylpropyl Amine

Evolution of Classical Synthetic Routes

Classical synthetic approaches to ethyl(1-phenylpropyl)amine have primarily relied on well-established organic reactions. These methods, while effective in producing the racemic compound, have paved the way for the development of more refined and stereoselective techniques.

Reductive Amination Strategies for 1-Phenylpropanones

Reductive amination stands as a cornerstone for the synthesis of secondary amines and is a principal method for producing this compound. This one-pot reaction typically involves the condensation of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. wikipedia.org

The primary precursor for this route is 1-phenyl-1-propanone. The reaction proceeds by the nucleophilic attack of ethylamine (B1201723) on the carbonyl carbon of 1-phenyl-1-propanone, forming a hemiaminal, which then dehydrates to the corresponding N-(1-phenylpropylidene)ethanamine intermediate. Subsequent reduction of this imine yields this compound.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a common industrial practice. chemicalbook.com Alternatively, hydride reagents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently used in laboratory settings due to their milder reaction conditions. orgsyn.org The choice of reducing agent can influence the reaction's efficiency and selectivity. For instance, sodium cyanoborohydride is particularly effective as it is less reactive towards the ketone starting material and selectively reduces the iminium ion as it is formed. orgsyn.org

The Leuckart reaction and its modifications, which utilize formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonium (B1175870) formate (B1220265) or formamide), also represent a viable, albeit often harsher, method for this reductive amination. ntnu.nomdpi.comwikipedia.org

Table 1: Comparison of Reducing Agents for the Reductive Amination of 1-Phenyl-1-propanone with Ethylamine
Reducing AgentCatalyst/ConditionsAdvantagesDisadvantages
H₂Pd/C, PtO₂, Raney NiHigh efficiency, clean byproducts (H₂O)Requires specialized high-pressure equipment
NaBH₄Methanol or EthanolMild conditions, readily availableCan also reduce the starting ketone
NaBH₃CNMethanol, slightly acidic pHSelective for the imine/iminium ionToxic cyanide byproduct
HCOOH/NH₃ (Leuckart)High temperatureInexpensive reagentsHarsh conditions, potential for side reactions

Amine Alkylation and Arylation Techniques

The direct alkylation of a primary amine with an alkyl halide is a fundamental method for synthesizing secondary amines. In the context of this compound synthesis, this would involve the reaction of 1-phenylpropylamine with an ethylating agent such as ethyl bromide or ethyl iodide.

This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the lone pair of electrons on the nitrogen atom of 1-phenylpropylamine attacks the electrophilic carbon of the ethyl halide, displacing the halide ion.

A significant challenge in this approach is the potential for overalkylation. The product, this compound, is itself a nucleophile and can compete with the starting primary amine to react with the ethyl halide, leading to the formation of the tertiary amine, dithis compound, and even a quaternary ammonium salt. To mitigate this, a large excess of the primary amine is often used to favor the desired mono-alkylation.

Arylation techniques, while less direct for this specific synthesis, are crucial in the broader context of secondary amine synthesis. Modern methods often employ metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds. While not a primary route to this compound, these techniques highlight the advancements in C-N bond formation that have influenced the field.

Multi-Step Conversions from Precursors

Multi-step synthetic sequences offer greater flexibility and control in the construction of this compound, allowing for the use of a wider range of starting materials. A common precursor for this approach is norephedrine (B3415761) or pseudoephedrine, which already possess the core 1-phenyl-2-aminopropane skeleton.

One plausible route involves the conversion of the hydroxyl group in norephedrine to a good leaving group, followed by reduction. For instance, treatment of norephedrine with thionyl chloride (SOCl₂) can convert the hydroxyl group into a chloro group. Subsequent hydrogenolysis of the resulting chloro-amine derivative, typically using a palladium catalyst, would remove the chlorine and reduce the benzylic C-O bond, yielding the desired this compound skeleton, assuming the starting material was N-ethylated. A more direct reduction of the benzylic hydroxyl group of N-ethylnorephedrine can also be envisioned.

Another multi-step approach could start from 1-phenyl-1-propanol. This alcohol can be converted to a halide, such as 1-bromo-1-phenylpropane, using a reagent like phosphorus tribromide (PBr₃). Subsequent reaction of this alkyl halide with an excess of ethylamine would then yield this compound through nucleophilic substitution. google.com

Enantioselective Synthesis of Chiral this compound

The presence of a stereocenter at the carbon atom attached to both the phenyl group and the nitrogen atom means that this compound can exist as a pair of enantiomers. The production of enantiomerically pure forms of this compound is of great interest and requires the use of asymmetric synthesis techniques.

Asymmetric Catalysis for Enantiopure Production

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering high enantioselectivities and catalytic efficiency. For the synthesis of chiral this compound, asymmetric reductive amination is the most direct and widely explored approach. nih.govrsc.org This method involves the use of a chiral catalyst to control the stereochemical outcome of the reduction of the prochiral imine intermediate.

The success of metal-catalyzed asymmetric reactions hinges on the design of the chiral ligand that coordinates to the metal center. tcichemicals.com For the asymmetric hydrogenation of imines, transition metals such as iridium and rhodium, complexed with chiral phosphine (B1218219) ligands, have shown remarkable success. sbcat.orgnih.gov

The design of these ligands often focuses on creating a well-defined chiral pocket around the metal's active site. This steric and electronic environment forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product.

Common classes of chiral ligands that have been evaluated for similar transformations include those based on atropisomeric biaryl scaffolds, such as BINAP and its derivatives, as well as ligands with P-stereogenic centers. nih.gov More recently, phosphoramidite (B1245037) ligands have emerged as a highly effective class of ligands for iridium-catalyzed asymmetric reductive aminations, demonstrating excellent enantioselectivity and broad substrate scope. nih.govrsc.org

In the context of synthesizing chiral this compound, the key step is the asymmetric reduction of N-(1-phenylpropylidene)ethanamine. A catalyst system would typically consist of an iridium or rhodium precursor, such as [Ir(COD)Cl]₂ or a similar rhodium complex, and a chiral phosphine or phosphoramidite ligand. The reaction is then carried out under a hydrogen atmosphere. The choice of ligand, solvent, and reaction conditions are all critical parameters that need to be optimized to achieve high enantiomeric excess (ee).

Table 2: Key Chiral Ligand Families for Asymmetric Hydrogenation of Imines
Ligand FamilyMetalKey Structural FeatureTypical Enantioselectivity
BINAP DerivativesRh, IrAxially chiral biaryl phosphineHigh to excellent
P-Chirogenic PhosphinesRh, IrChirality at the phosphorus atomHigh to excellent
PhosphoramiditesIrP-N bond, often with a biaryl backboneExcellent
Josiphos LigandsRh, IrFerrocene backbone with diphosphineHigh to excellent

The evaluation of these ligands involves screening a library of structurally diverse chiral ligands against the specific substrate. The yield and enantiomeric excess of the product are then determined, often by chiral chromatography, to identify the optimal catalyst system. Mechanistic studies, including computational modeling, are also employed to understand the factors that govern the stereoselectivity and to guide the rational design of new and improved chiral ligands. tcichemicals.com

Organocatalytic Approaches and Stereocontrol

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral centers. In the context of synthesizing chiral amines like this compound, organocatalysts, such as those derived from natural amino acids (e.g., proline) or BINOL, can effectively control the stereochemical outcome of a reaction. These small organic molecules catalyze reactions by forming transient chiral intermediates, such as iminium ions, which then react stereoselectively.

A key strategy involves the asymmetric allylation of imines. beilstein-journals.org For instance, a BINOL-derived chiral phosphoric acid can catalyze the asymmetric ajrconline.orgnih.gov-rearrangement of ene-aldimines to produce enantioenriched homoallylic amines. beilstein-journals.org While not a direct synthesis of this compound, this methodology highlights the principle of using chiral organocatalysts to control the formation of a stereocenter adjacent to a nitrogen atom. The enantioselectivity of these reactions is often governed by factors such as steric hindrance and electronic effects within the catalyst-substrate complex. researchgate.net Fine-tuning the electronic properties of the catalyst, for example by altering substituents on the catalyst backbone, can rationally improve the enantiomeric excess of the product. researchgate.net

Table 1: Examples of Organocatalytic Asymmetric Allylation of Imines This table is illustrative of the general methodology and its potential application.

Catalyst TypeSubstrate ScopeAchieved Enantiomeric Excess (ee)Research Focus
Chiral Phosphoric AcidAryl, Heteroaryl, Alkyl Aldehyde-derived Imines90-98%High enantioselectivity across a broad substrate range. beilstein-journals.org
Hindered AminophenolImines from various aldehydesUp to 98%Versatile catalysis for organoboron additions. lboro.ac.uk
N-(2-hydroxylphenyl)-(S)-prolinamideAldol (B89426) reactions (principle applicable to Mannich reactions for amine synthesis)Correlates with catalyst electronic propertiesDemonstrates rational improvement of enantioselectivity by tuning catalyst electronics. researchgate.net

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of this compound, a prochiral precursor could be derivatized with a chiral auxiliary, such as an oxazolidinone or pseudoephenamine. wikipedia.orgnih.gov For example, an N-acylated oxazolidinone derived from an amino acid can undergo diastereoselective alkylation. The bulky auxiliary shields one face of the enolate intermediate, forcing the electrophile (e.g., an ethyl group) to approach from the less hindered face. Subsequent cleavage of the auxiliary would yield the chiral carboxylic acid, which can then be converted to the target amine via reactions like the Curtius or Hofmann rearrangement.

Alternatively, pseudoephedrine and its analog pseudoephenamine are highly effective chiral auxiliaries for the asymmetric alkylation of amide enolates, providing excellent stereocontrol. nih.gov Amides derived from pseudoephenamine often exhibit a high propensity to be crystalline, facilitating purification by recrystallization. nih.gov A notable chiral auxiliary, 1-phenylethylamine (B125046) (α-PEA), is widely used due to its low cost and availability in both enantiomeric forms, making it a "privileged" chiral inducer. mdpi.com

Table 2: Common Chiral Auxiliaries and Their Applications in Amine Synthesis

Chiral AuxiliaryTypical ApplicationStereocontrol MechanismRemovability
Evans OxazolidinonesAsymmetric alkylation, aldol reactionsChelation control and steric shielding of the enolate. wikipedia.orgHydrolysis (acidic or basic), Reductive cleavage. wikipedia.org
Pseudoephedrine/ PseudoephenamineAsymmetric alkylation of amidesFormation of a rigid chelated enolate structure directing alkylation. nih.govAcidic or basic hydrolysis to the carboxylic acid, reduction to the alcohol. nih.gov
(R)- and (S)-1-PhenylethylamineResolution of racemic acids, diastereoselective synthesisFormation of diastereomeric salts or amides. mdpi.comCleavage of the amide bond. mdpi.com

Biocatalytic Transformations Utilizing Enzymes (e.g., ω-Transaminases)

Biocatalysis offers a highly selective and environmentally benign route to chiral amines. diva-portal.org ω-Transaminases (ω-TAs) are particularly powerful enzymes for this purpose, as they catalyze the asymmetric amination of a prochiral ketone to a chiral amine with high enantioselectivity. nih.govwhiterose.ac.uk

The synthesis of this compound could be achieved via the reductive amination of 1-phenyl-1-propanone. The reaction mechanism involves a "ping-pong-bi-bi" kinetic sequence where the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor accepts an amino group from an amine donor (like isopropylamine (B41738) or L-alanine) to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. whiterose.ac.uk The PMP then transfers the amino group to the ketone substrate, yielding the chiral amine product and regenerating the PLP cofactor. whiterose.ac.uk

The stereochemical outcome—(R) or (S)-amine—is determined by the choice of enzyme, as both (R)- and (S)-selective ω-TAs are known. whiterose.ac.uk A major challenge in ω-TA-catalyzed reactions is the unfavorable reaction equilibrium. diva-portal.org This can be overcome by using a large excess of the amine donor or by employing systems to remove the ketone co-product (e.g., acetone (B3395972) when using isopropylamine). researchgate.net The application of ω-TAs has been demonstrated in industry for the synthesis of complex pharmaceutical intermediates, underscoring their scalability and efficiency. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of valuable chemicals like this compound.

Solvent-Free and Solvent-Reduced Reaction Conditions

Organic solvents are a major contributor to chemical waste. researchgate.net Performing reactions under solvent-free or solvent-reduced conditions can significantly improve the environmental profile of a synthesis. jocpr.com For amine synthesis, this can be achieved through techniques like grinding, where solid reactants are mixed in a mortar and pestle, sometimes with a catalytic amount of acid or base, to initiate the reaction. jocpr.com This method is not only environmentally friendly but can also lead to higher yields and simpler work-up procedures. jocpr.com

For example, the initial formation of an imine from 1-phenyl-1-propanone and ethylamine could potentially be performed under solvent-free conditions, followed by a reduction step. The use of benign and renewable solvents like ethyl lactate, which can be tuned with a co-solvent like water, also represents a greener alternative to traditional volatile organic solvents. researchgate.net

Microwave-Assisted and Photochemical Synthesis Modalities

Microwave-assisted organic synthesis is a key green chemistry technology that often leads to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. ajrconline.organton-paar.com Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. anton-paar.com This technique avoids the often slow and inefficient process of heat transfer through vessel walls associated with classical reflux heating. anton-paar.com The synthesis of anilines from aryl halides, for instance, has been achieved in minutes with high yields using microwave heating in aqueous ammonia, eliminating the need for organic solvents and metal catalysts. nih.gov This approach could be adapted for the amination steps in the synthesis of this compound.

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis This table presents generalized findings from literature on the benefits of microwave assistance.

Reaction TypeConventional Method (Time)Microwave Method (Time)Key Advantage
Synthesis of Anilines12+ hours10-20 minutesDrastic reduction in reaction time, elimination of organic solvents. nih.gov
Various Traditional Reactions45-60 minutes~10 minutesFaster, better yields, safer approach. ajrconline.org
Propargylamine SynthesisSeveral hoursMinutesRapid, one-pot, high-yield synthesis. researchgate.net

While less commonly documented for this specific transformation, photochemical methods, which use light to initiate chemical reactions, represent another advanced modality that can offer unique reactivity and selectivity under mild conditions.

Sustainable Catalyst Systems and Renewable Feedstocks

The long-term sustainability of chemical manufacturing relies on the use of renewable raw materials and efficient, recyclable catalysts. nih.gov Biomass, such as lignocellulose, and CO2 are considered key renewable feedstocks for the future circular economy. nih.gov

For aromatic compounds like this compound, renewable feedstocks can be sourced from biomass. For example, amino acids like L-phenylalanine, which can be produced by fermentation from glucose, are attractive starting materials. nih.gov Artificial enzyme cascades have been developed to convert L-phenylalanine into valuable aromatic amines like benzylamine, demonstrating a proof-of-concept for producing such compounds from renewable sources. nih.govresearchgate.net These biocatalytic pathways represent a sustainable alternative to traditional syntheses that rely on petroleum-derived benzene (B151609). nih.gov

In addition to biocatalysts, the development of sustainable catalyst systems focuses on using earth-abundant metals or designing highly efficient and recyclable noble metal catalysts. britishwaterfilter.com Combining these sustainable catalysts with renewable feedstocks provides a powerful strategy for the green synthesis of high-value chemicals. researchgate.net

Waste Minimization and Atom Economy Considerations

In the synthesis of this compound, the principles of green chemistry, particularly waste minimization and atom economy, are critical for developing sustainable and efficient manufacturing processes. jocpr.com Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com A higher atom economy signifies a greener process with less waste generation. wikipedia.org This section evaluates several synthetic methodologies for this compound through the lens of these principles.

The synthesis of secondary amines like this compound can be approached through various routes, each with distinct implications for waste and efficiency. Traditional methods are often contrasted with modern catalytic and biocatalytic approaches that are designed to maximize atom economy.

Classical vs. Modern Synthetic Routes

A common precursor for this compound is the ketone 1-phenyl-1-propanone, which is reacted with ethylamine. The key difference between synthetic strategies lies in the choice of reducing agent and catalyst, which directly impacts the generation of by-products.

The Leuckart Reaction : This classical method is a form of reductive amination that utilizes formic acid or ammonium formate as the reducing agent and nitrogen source. wikipedia.orgmdpi.com The reaction between 1-phenyl-1-propanone and ethylamine in the presence of formic acid produces the desired amine. However, the formic acid is oxidized to carbon dioxide, which is released as a gaseous by-product. wikipedia.org This loss of atoms to a waste product significantly lowers the atom economy of the process. The reaction also typically requires high temperatures, often exceeding 120°C. wikipedia.org

The generation of stoichiometric amounts of carbon dioxide and water as by-products makes this route inherently inefficient from an atom economy perspective.

Reductive Amination with Hydride Reagents : Another common laboratory-scale approach involves the reductive amination of 1-phenyl-1-propanone with ethylamine using stoichiometric hydride reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.orgmasterorganicchemistry.com While effective in achieving the chemical transformation, these reagents generate significant inorganic waste. For instance, using NaBH₄ results in the formation of borate (B1201080) salts that must be separated and disposed of, leading to a poor atom economy. masterorganicchemistry.com

Catalytic Reductive Amination : From a green chemistry standpoint, catalytic reductive amination is a superior alternative. wikipedia.orgfrontiersin.org This one-pot process involves reacting the ketone (1-phenyl-1-propanone) and amine (ethylamine) with a catalyst in the presence of hydrogen gas (H₂). wikipedia.org Common catalysts include palladium on carbon (Pd/C) or Raney Nickel. wikipedia.orglibretexts.org

In this catalytic pathway, the only by-product is water. As hydrogen is the reducing agent, all atoms from the primary reactants (ketone and amine) are, in principle, incorporated into the final product. This results in a very high theoretical atom economy and minimal waste, aligning closely with the principles of green chemistry. rsc.org

Biocatalytic Synthesis : The use of enzymes, particularly transaminases (ATAs), represents a frontier in the green synthesis of chiral amines. rsc.orgmdpi.comdiva-portal.org In this approach, a transaminase enzyme catalyzes the transfer of an amino group from an amine donor to the ketone precursor (1-phenyl-1-propanone) to produce this compound, often with very high enantioselectivity. nih.govresearchgate.net The reaction occurs under mild, aqueous conditions. mdpi.com The atom economy of a biocatalytic process is highly dependent on the choice of the amine donor. If a simple donor like alanine (B10760859) is used, the by-product is pyruvate. Shifting the reaction equilibrium to favor product formation is a key challenge, but when optimized, this method can be highly efficient and sustainable. diva-portal.orgnih.gov

Comparative Analysis of Atom Economy

The theoretical atom economy for different synthetic routes can be calculated to provide a quantitative comparison of their efficiency. The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Synthetic MethodPrimary ReactantsReducing AgentKey By-productsTheoretical Atom EconomyGreen Chemistry Considerations
Leuckart Reaction 1-Phenyl-1-propanone, EthylamineFormic AcidH₂O, CO₂72.8%High temperatures required; generates gaseous CO₂ waste. wikipedia.org
Reductive Amination 1-Phenyl-1-propanone, EthylamineSodium Borohydride (NaBH₄)Borate Salts, H₂< 80% (varies)Stoichiometric inorganic waste; complex workup. masterorganicchemistry.com
Catalytic Hydrogenation 1-Phenyl-1-propanone, EthylamineHydrogen (H₂)H₂O90.1%High atom economy; catalytic process; minimal waste. wikipedia.org
Biocatalysis 1-Phenyl-1-propanoneAmine Donor (e.g., Alanine)Ketone by-product (e.g., Pyruvate)VariableMild aqueous conditions; high selectivity; requires equilibrium shift. mdpi.comnih.gov

The following table details the calculation of atom economy for two of the discussed synthetic pathways.

ParameterLeuckart ReactionCatalytic Hydrogenation
Desired Product This compoundThis compound
Molecular Weight (MW) of Product163.26 g/mol 163.26 g/mol
Reactants 1-Phenyl-1-propanone (134.18 g/mol ) Ethylamine (45.08 g/mol ) Formic Acid (46.03 g/mol )1-Phenyl-1-propanone (134.18 g/mol ) Ethylamine (45.08 g/mol ) Hydrogen (2.02 g/mol )
Sum of Reactant MWs 225.29 g/mol 181.28 g/mol
Calculation (163.26 / 225.29) * 100(163.26 / 181.28) * 100
% Atom Economy 72.8% 90.1%

Advanced Structural Characterization and Stereochemical Analysis of Ethyl 1 Phenylpropyl Amine

High-Resolution Spectroscopic Techniques for Elucidation

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, yielding detailed information about their electronic and nuclear environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for Ethyl(1-phenylpropyl)amine are not widely published in dedicated studies, the expected chemical shifts can be predicted based on established principles and data from analogous structures. core.ac.uklibretexts.orghmdb.ca

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The key expected signals include a complex multiplet for the aromatic protons of the phenyl group, signals for the two diastereotopic methylene (B1212753) protons of the ethyl group on the nitrogen, and a triplet for its methyl group. The methine proton (CH) at the chiral center would appear as a multiplet, coupled to the adjacent methylene protons of the propyl group and the N-H proton.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. mdpi.com The phenyl group would show distinct signals for the ipso, ortho, meta, and para carbons. The aliphatic region would contain signals for the chiral methine carbon, the methylene and methyl carbons of the ethyl group, and the methylene and methyl carbons of the propyl group. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho, meta, para) 7.20 - 7.40 (m) 127.0 - 145.0
Chiral Methine (CH -Ph) ~3.50 (m) ~60.0
N-H Variable (broad s) -
Propyl-CH₂ -CH ~1.70 (m) ~30.0
Propyl-CH₃ ~0.90 (t) ~11.0
Ethyl-N-CH₂ ~2.60 (q) ~45.0
Ethyl-CH₃ ~1.10 (t) ~15.0

Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, while tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation. nih.gov

For this compound (C₁₁H₁₇N), high-resolution mass spectrometry (HRMS) would confirm its exact mass of 163.1361 g/mol . uni.lu The fragmentation pattern in an electron ionization (EI) mass spectrum is predictable. The most common fragmentation pathways for phenylalkylamines involve cleavage alpha to the nitrogen atom and benzylic cleavage. spectrabase.com

Key expected fragments include:

Benzylic cleavage: Loss of an ethyl group (•CH₂CH₃) from the propyl chain to form a stable benzylic cation at m/z 134.

Alpha-cleavage: Loss of an ethyl radical (•CH₂CH₃) from the nitrogen to yield an ion at m/z 134.

Alpha-cleavage: Loss of the propyl group (•CH₂CH₂CH₃) to yield an ion at m/z 120.

A base peak is often observed at m/z 105, corresponding to the phenyl-CH-NH₂⁺ fragment after rearrangement. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct / Fragment Predicted m/z Notes
[M]⁺ 163.1361 Molecular Ion
[M+H]⁺ 164.1434 Protonated Molecule (ESI) uni.lu
[M-C₂H₅]⁺ 134.0964 Loss of ethyl radical from propyl or ethyl group
[C₈H₁₀N]⁺ 120.0813 Loss of propyl group

Note: Fragmentation is highly dependent on the ionization method (e.g., EI, ESI).

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule. researchgate.net

For this compound, a secondary amine, the following characteristic vibrational modes are expected:

N-H Stretch: A single, weak to medium absorption band in the region of 3300-3350 cm⁻¹. libretexts.orgorgchemboulder.com

Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹. uh.eduphyschemres.org

Aliphatic C-H Stretch: Multiple bands appearing just below 3000 cm⁻¹. physchemres.org

N-H Bend (Wag): A broad, strong band in the 665-910 cm⁻¹ region. orgchemboulder.com

C-N Stretch: A medium to weak band in the 1020–1250 cm⁻¹ range for the aliphatic C-N bond. orgchemboulder.com

Aromatic C=C Bending: Characteristic bands in the "fingerprint region," typically around 1600 cm⁻¹ and 1450-1500 cm⁻¹. uh.edu

FT-Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring. researchgate.netnih.gov

Table 3: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch 3300 - 3350 FT-IR
Aromatic C-H Stretch > 3000 FT-IR, FT-Raman
Aliphatic C-H Stretch < 3000 FT-IR, FT-Raman
Aromatic Ring Breathing ~1000 FT-Raman (strong)
C-N Stretch 1020 - 1250 FT-IR

Since this compound possesses a chiral center, chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are essential for distinguishing between its enantiomers. rsc.org These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

Solid-State Structural Investigations via Crystallography

While spectroscopic methods provide invaluable data on molecular structure in solution or gas phases, X-ray crystallography offers an unambiguous picture of the molecule's arrangement in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. wikipedia.org To perform this analysis, a suitable single crystal of a salt of this compound (e.g., hydrochloride or tartrate) would be required. nih.gov

This technique would provide precise data on:

Bond Lengths and Angles: Unambiguous measurement of all interatomic distances and angles.

Conformation: The exact torsion angles defining the spatial arrangement of the phenyl, ethyl, and propyl groups around the chiral center in the solid state.

Absolute Configuration: For an enantiomerically pure crystal, anomalous dispersion effects can be used to determine the absolute configuration (R or S) of the chiral center with high confidence, often expressed via the Flack parameter. nih.gov

Intermolecular Interactions: Reveals details of hydrogen bonding (involving the N-H group) and other non-covalent interactions that dictate the crystal packing.

Although a specific crystal structure for this compound is not publicly documented, the application of this technique remains the gold standard for absolute structural proof. researchgate.netmdpi.com

Polymorphism and Co-crystallization Studies of this compound Salts and Derivatives

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical sciences as different polymorphs can exhibit varied physicochemical properties. ijsra.netresearchgate.net While specific studies on the polymorphism of this compound are not extensively documented, the principles governing this phenomenon are well-established for related small molecules. The formation of different crystal lattices is influenced by factors such as solvent, temperature, and pressure during crystallization. researchgate.net Each polymorphic form possesses a unique molecular arrangement and, consequently, distinct properties.

The investigation of polymorphism and co-crystallization is often pursued by forming salts of the parent compound. For instance, studies on analogous structures like (S)-(−)-1-phenylethylamine, when reacted with squaric acid, have resulted in the formation of crystalline salts whose structures can be resolved using single-crystal X-ray diffraction. researchgate.net Such analyses provide precise data on bond lengths, angles, and the packing of molecules within the crystal, which is foundational for identifying potential polymorphs.

Co-crystallization is another strategy to modify the physicochemical properties of a compound. This involves combining the active molecule with a benign coformer in a specific stoichiometric ratio within a crystal lattice. nih.gov The selection of a coformer is often guided by principles of crystal engineering, such as hydrogen bonding interactions. The ΔpKa value, which is the difference between the pKa of the base (the amine) and the acid (the coformer), is a useful predictor for whether a salt or a co-crystal will form. A ΔpKa value of less than zero typically favors co-crystal formation, while a value greater than three suggests salt formation. nih.gov

Techniques used to screen for and characterize polymorphs and co-crystals include:

Powder X-Ray Diffraction (PXRD): Used to identify the unique diffraction pattern of each crystalline form.

Differential Scanning Calorimetry (DSC): Measures thermal transitions, such as melting points and phase changes, which differ between polymorphs.

Spectroscopic Methods (FTIR, Raman): Provide information on molecular vibrations that can vary with the crystal lattice environment. ijsra.net

Given the structural similarity of this compound to other pharmacologically active amines, it is highly probable that its salts and derivatives would exhibit polymorphism, a characteristic that warrants further investigation to ensure control over its solid-state properties.

Conformational Dynamics and Molecular Flexibility Studies

The biological activity and interaction of a molecule are intrinsically linked to its three-dimensional shape or conformation. pomona.edu Conformational analysis involves studying the different spatial arrangements of atoms (rotamers) that arise from rotation around single bonds. lumenlearning.comchemistrysteps.com

Experimental Probing of Conformational Preferences

Experimental techniques provide direct insight into the preferred conformations of molecules in various states. For complex molecules like this compound and its analogs, chiroptical spectroscopy methods are particularly powerful.

Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. VCD spectra are highly sensitive to the molecule's 3D structure, making it an excellent tool for conformational analysis in solution. rsc.orgresearchgate.net

Raman Optical Activity (ROA): A complementary technique to VCD that measures the difference in Raman scattering intensity for left and right circularly polarized light. rsc.orgresearchgate.net

Studies on the closely related amphetamine and methamphetamine have successfully used VCD and ROA, in conjunction with IR and Raman spectroscopy, to determine the relative populations of different conformers in a solution. rsc.orgresearchgate.net These studies reveal that a molecule does not exist as a single static structure but rather as a dynamic equilibrium of several low-energy conformers. rsc.org For amphetamine, three primary conformers were identified, while methamphetamine showed six. rsc.orgresearchgate.net This experimental data provides a crucial benchmark for validating computational models.

Computational Modeling of Conformational Landscapes

Computational chemistry offers a powerful approach to map the potential energy surface of a molecule and understand its conformational flexibility. nih.gov These methods can predict the geometries and relative energies of different conformers, providing a detailed picture of the molecule's "conformational landscape." researchgate.net

Methods:

Density Functional Theory (DFT): A quantum mechanical method used to calculate the electronic structure of molecules. It provides accurate geometries and relative energies for different conformers. rsc.org

Molecular Dynamics (MD): A simulation technique that models the movement of atoms and molecules over time. MD simulations can explore the conformational space and account for the dynamic interactions with solvent molecules. rsc.org

Findings for Analogous Structures: Computational studies on amphetamine and related phenylethylamines have shown that the conformational preferences are largely determined by the rotation around the Cα-Cβ and Cβ-Cphenyl single bonds. pomona.eduresearchgate.net The relative orientation of the amino group and the phenyl ring dictates the stability of the conformer. Staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. chemistrysteps.comlibretexts.org For amphetamine, a combination of DFT calculations and MD simulations was necessary to accurately reproduce the experimental VCD and ROA spectra, highlighting the importance of sampling the entire conformational space and including solvent effects. rsc.org

The table below, based on data from analogous compounds, illustrates how computational methods can quantify the energy differences between various conformers.

Conformer TypeDihedral Angle (N-Cα-Cβ-Cphenyl)Relative Energy (kcal/mol)Population (%)
Staggered (Anti)~180°0.00High
Staggered (Gauche)~60° / ~300°0.5 - 1.5Moderate
Eclipsed~0° / ~120°> 3.0Low
Note: This table represents typical relative energy values for phenylethylamine-type structures based on general principles of conformational analysis. Specific values for this compound would require dedicated computational studies.

Determination of Enantiomeric Excess and Purity

This compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). The determination of the enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is crucial. wikipedia.org Several analytical methods have been developed for this purpose.

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for separating enantiomers. nih.gov These methods typically employ a chiral stationary phase (CSP) or a chiral selector added to the mobile phase or buffer. nih.govyakhak.org For amine compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. yakhak.org The enantiomers interact differently with the chiral environment, leading to different retention times and enabling their separation and quantification. To enhance detection, amines are often derivatized, for example, with nitrobenzoxadiazole (NBD) reagents, before analysis. yakhak.org

NMR Spectroscopy Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). rsc.org Diastereomers have different physical properties and, therefore, distinct signals in the NMR spectrum. bham.ac.uk

A common approach involves:

Reacting the amine mixture with a chiral reagent, such as Mosher's acid or a chiral phosphazane agent. rsc.org

Acquiring an NMR spectrum (e.g., ¹H, ¹⁹F, or ³¹P NMR).

Integrating the signals corresponding to each diastereomer. The ratio of the integrals directly correlates to the enantiomeric ratio of the original amine mixture. rsc.orgresearchgate.net

The table below summarizes common chiral derivatizing agents used for determining the enantiomeric excess of primary amines.

Chiral Derivatizing Agent (CDA)NMR Nucleus ObservedKey Features
Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid)¹H, ¹⁹FForms stable amide diastereomers; ¹⁹F NMR often provides baseline-separated signals.
Chiral Phosphazane Reagents³¹PReacts rapidly with amines; ³¹P NMR offers a wide chemical shift range and simple spectra. rsc.org
2-formylphenylboronic acid with (R)-BINOL¹HForms a three-component assembly, generating diastereomers with distinct ¹H NMR signals. bham.ac.uk

The accuracy of these methods allows for the precise determination of enantiomeric purity, with absolute errors often within 2%. nih.gov

Chemical Reactivity and Mechanistic Investigations of Ethyl 1 Phenylpropyl Amine

Fundamental Reaction Pathways and Mechanisms

The reactivity of Ethyl(1-phenylpropyl)amine can be understood through several fundamental pathways that target its distinct functional regions.

The defining characteristic of the amine group is the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile. chemguide.co.uk A nucleophile is a species that donates an electron pair to an electrophile, forming a chemical bond. The nucleophilicity of the amine in this compound drives its reactions with a variety of electrophilic compounds, including alkyl halides and acyl chlorides.

The reaction with alkyl halides, such as bromoethane, proceeds via a nucleophilic substitution (SN2) mechanism. youtube.com The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com However, this reaction can be difficult to control. The initial product, a tertiary amine, is also nucleophilic and can compete with the starting material for the alkylating agent. libretexts.org This often leads to polyalkylation, resulting in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom is bonded to four alkyl groups and carries a positive charge. chemguide.co.uklibretexts.org

Acylation is another key nucleophilic reaction where the amine attacks the electrophilic carbonyl carbon of an acyl chloride or acid anhydride. chemguide.co.uk This reaction is typically vigorous and results in the formation of a stable amide. youtube.com The mechanism involves a nucleophilic addition to the carbonyl group, followed by the elimination of a leaving group (e.g., a chloride ion), to form the final amide product. mnstate.edu

Reactant Type Example Reactant Product Type General Mechanism
Alkyl HalideBromoethaneTertiary Amine / Quaternary Ammonium SaltNucleophilic Substitution (SN2)
Acyl ChlorideEthanoyl ChlorideAmide (N-substituted)Nucleophilic Acyl Substitution
Acid AnhydrideAcetic AnhydrideAmide (N-substituted)Nucleophilic Acyl Substitution
Sulfonyl ChlorideBenzenesulfonyl ChlorideSulfonamideNucleophilic Substitution at Sulfur

This table summarizes the primary nucleophilic reactions involving the amine functionality.

While the amine group is nucleophilic, the aromatic phenyl ring is susceptible to electrophilic attack. Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. youtube.com The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (a benzenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The (1-ethylpropyl)amino group attached to the phenyl ring acts as an activating group, meaning it increases the rate of electrophilic substitution compared to benzene itself. This is due to the electron-donating inductive effect of the alkyl group, which enriches the electron density of the ring, making it more attractive to electrophiles. chemicalforums.com As an activating group, it directs incoming electrophiles primarily to the ortho and para positions. youtube.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring, typically using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.com

Nitration: Substitution with a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation: Formation of a new carbon-carbon bond by adding an alkyl or acyl group, using an alkyl halide or acyl chloride with a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org

The aliphatic propyl chain is generally unreactive toward electrophiles under standard conditions.

Reaction Type Typical Reagents Electrophile (E+) Product
BrominationBr₂, FeBr₃Br⁺Bromo-substituted ring
NitrationHNO₃, H₂SO₄NO₂⁺Nitro-substituted ring
SulfonationSO₃, H₂SO₄SO₃Phenylsulfonic acid derivative
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺Alkyl-substituted ring
Friedel-Crafts AcylationR-COCl, AlCl₃R-CO⁺Acyl-substituted ring (ketone)

This table outlines key electrophilic aromatic substitution reactions applicable to the phenyl ring of this compound.

The oxidation of this compound can occur at several positions. Metabolic studies of structurally similar compounds, such as amphetamine, provide insight into these oxidative pathways. nih.gov The primary sites of oxidation are the aromatic ring and the aliphatic side chain. nih.gov

Aromatic Hydroxylation: This process involves the introduction of a hydroxyl (-OH) group onto the phenyl ring, most commonly at the para-position, to form a phenolic derivative. nih.gov This reaction is often mediated by cytochrome P450 enzymes in biological systems. nih.gov

Aliphatic Hydroxylation: Oxidation can also occur on the propyl chain, particularly at the carbon atom attached to the nitrogen (the β-carbon). nih.gov This results in the formation of an alcohol derivative.

N-Dealkylation: The ethyl group attached to the nitrogen can be oxidatively removed, converting the secondary amine into a primary amine. nih.gov

Reduction of the amine functionality itself is not a common reaction as amines are already in a reduced state. However, reductive amination, the reaction of a ketone with an amine in the presence of a reducing agent, is a common synthetic route to produce such amines, where an imine intermediate is reduced to the final amine product. rsc.org

Derivatization Strategies and Functional Group Transformations

Derivatization involves chemically modifying a compound to produce a new substance with different properties, often for analytical purposes like chromatography. sigmaaldrich.comresearchgate.net For this compound, derivatization primarily targets the reactive amine group.

The nucleophilic nature of the secondary amine allows for the straightforward synthesis of a wide range of nitrogen-containing derivatives. youtube.com These reactions are fundamental to functional group transformations and are widely used in medicinal chemistry and material science. nih.govmdpi.com

Amide Formation: As discussed previously, amines react readily with acid chlorides and acid anhydrides to form amides. libretexts.orggoogle.com This is a robust and common derivatization method. researchgate.net Enzymatic methods using lipases have also been developed as a green chemistry approach to amide synthesis. nih.gov

Urea (B33335) Formation: Substituted ureas are formed by the reaction of the amine with an isocyanate (R-N=C=O). nih.gov The amine's lone pair attacks the electrophilic carbon of the isocyanate, yielding the urea derivative. nih.govasianpubs.org This reaction is central to the synthesis of many pharmaceutical compounds. nih.gov

Sulfonamide Formation: Reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a base yields a sulfonamide. libretexts.org This reaction is analogous to acylation but occurs at a sulfur center. libretexts.org

Derivative Class Reagent Type Example Reagent Functional Group Formed
AmideAcid ChlorideAcetyl chloride-N-C(=O)R
AmideAcid AnhydrideAcetic anhydride-N-C(=O)R
UreaIsocyanatePhenyl isocyanate-N-C(=O)-NHR
CarbamateChloroformateEthyl chloroformate-N-C(=O)-OR
SulfonamideSulfonyl Chloridep-Toluenesulfonyl chloride-N-S(=O)₂R

This table shows common derivatization strategies targeting the amine group of this compound and the resulting functional groups.

Functional group transformations can also be performed on the phenyl ring and the propyl chain, although these are generally less common than reactions at the amine center.

Phenyl Ring: The electrophilic substitution reactions discussed in section 4.1.2 (nitration, halogenation, etc.) are primary methods for introducing new functional groups onto the aromatic ring. For example, nitration introduces a nitro group, which can subsequently be reduced to a primary amine, allowing for further derivatization at the ring.

Propyl Chain: The Hofmann elimination reaction provides a pathway to transform the amine into an alkene. libretexts.org This process involves exhaustive methylation of the amine with excess methyl iodide to form a quaternary ammonium iodide salt. libretexts.org Subsequent treatment with a base, such as silver oxide, induces an elimination reaction that removes the nitrogen-containing group and forms a double bond in the propyl chain. libretexts.org Due to the steric bulk of the leaving group, this reaction typically follows anti-Zaitsev regiochemistry, favoring the formation of the less substituted alkene. libretexts.org

Catalytic Roles of this compound and its Derivatives

Currently, there is a notable lack of specific, publicly available research detailing the direct application of this compound as a chiral ligand in asymmetric metal catalysis or as a primary organocatalyst. Scientific literature extensively covers the broad fields of chiral amines and their derivatives in catalysis; however, focused studies on this particular compound are not readily found in existing chemical databases and research publications.

Use as a Chiral Ligand in Asymmetric Metal Catalysis

While the molecular structure of this compound, featuring a chiral center and a nitrogen atom capable of coordination, suggests potential as a chiral ligand for transition metals, dedicated studies demonstrating this application are not available in the reviewed scientific literature. In principle, chiral amines of this nature can coordinate to metal centers, influencing the stereochemical outcome of catalytic reactions. However, without specific research on this compound, any discussion of its role would be purely speculative and fall outside the scope of this scientifically grounded article.

Application as an Organocatalyst or Basic Catalyst

Similarly, the basic nature of the secondary amine in this compound indicates a potential for it to act as a basic or nucleophilic organocatalyst. Chiral amines are known to catalyze a variety of organic transformations. Despite this, there is no specific evidence in published research to confirm that this compound or its simple derivatives have been successfully employed or studied as organocatalysts for specific reactions.

Mechanistic Insights into Catalytic Cycles

Given the absence of studies on the catalytic applications of this compound, there are consequently no mechanistic investigations into its potential catalytic cycles. Mechanistic insights are derived from detailed experimental and computational studies of reactions where a compound is an active catalyst, and such data for this compound is not present in the current body of scientific literature.

Kinetic and Thermodynamic Aspects of Reactivity

A thorough review of scientific databases reveals no specific kinetic or thermodynamic studies focused on the chemical reactivity of this compound in a catalytic context.

Reaction Rate Determinations and Order Analysis

No information is available regarding the determination of reaction rates or the analysis of reaction orders for any catalytic process involving this compound. Such data would be foundational to understanding its catalytic potential and mechanism, but the requisite research has not been published.

Activation Energy Profiles and Transition State Characterization

Consistent with the lack of kinetic studies, there are no published reports on the activation energy profiles or the characterization of transition states for reactions catalyzed by this compound. These advanced mechanistic details are contingent on initial findings of catalytic activity, which are not currently available.

Equilibrium Studies and Thermodynamic Control

The reactivity of this compound, like any chemical reaction, is governed by the principles of thermodynamics and kinetics. While specific experimental data on the equilibrium studies of this compound are not extensively documented in publicly available literature, a thorough understanding of its potential reactivity can be derived from the fundamental principles of thermodynamic and kinetic control. In many reactions, a mixture of products is possible, and the composition of this mixture is determined by whether the reaction is under kinetic or thermodynamic control.

Under kinetic control , the major product is the one that is formed the fastest. This product has the lowest activation energy. These reactions are typically conducted at lower temperatures and for shorter durations, and they are often irreversible.

Conversely, under thermodynamic control , the major product is the most stable one. This product has the lowest Gibbs free energy. Reactions under thermodynamic control are generally reversible and are typically carried out at higher temperatures and for longer reaction times, allowing the system to reach equilibrium.

A classic example of this dichotomy is observed in reactions that can yield different constitutional isomers or stereoisomers. For a secondary amine like this compound, reactions such as N-alkylation could potentially lead to different products depending on the reaction conditions.

Illustrative Reaction Coordinate Diagram

To visualize the concepts of kinetic and thermodynamic control, a reaction coordinate diagram can be utilized. The diagram below illustrates a hypothetical reaction where this compound (Reactant) can form two different products, Product A (the kinetic product) and Product B (the thermodynamic product).

Reaction Coordinate Diagram for a Hypothetical Reaction of this compound

Product A is the kinetic product because it has a lower activation energy (Ea), meaning it is formed more quickly.

For the system to favor the thermodynamic product, the reaction must be reversible, allowing the initially formed kinetic product to revert to the starting material and then overcome the higher activation energy barrier to form the more stable thermodynamic product.

Hypothetical Product Distribution under Kinetic vs. Thermodynamic Control

The influence of reaction conditions on the product distribution can be significant. The following table provides a hypothetical illustration of how temperature could affect the product ratio in a reaction involving this compound.

Reaction ConditionTemperatureMajor ProductMinor ProductProduct Ratio (Major:Minor)Control Type
1Low (e.g., 0°C)Kinetic ProductThermodynamic Product80:20Kinetic
2High (e.g., 100°C)Thermodynamic ProductKinetic Product15:85Thermodynamic

Note: This data is illustrative and intended to explain the concepts of kinetic and thermodynamic control. Specific experimental data for this compound is not available in the cited literature.

Detailed Research Findings

While specific research focusing on the equilibrium studies and thermodynamic control of this compound is sparse, general principles of amine reactivity provide a basis for understanding its behavior. The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

In reactions such as N-alkylation, the secondary amine can be converted into a tertiary amine. The direct alkylation of secondary amines can sometimes lead to the formation of quaternary ammonium salts if the reaction is not carefully controlled. The reversibility of these alkylation reactions is a key factor in determining whether a kinetic or thermodynamic product will dominate. The formation of ammonium halide salts is often a reversible process, and at higher temperatures, an equilibrium can be established.

For instance, the reaction of this compound with an alkyl halide could potentially undergo an elimination reaction in competition with the substitution reaction, especially at higher temperatures. In such a scenario, the Zaitsev and Hofmann products could be considered the thermodynamic and kinetic products, respectively, depending on the specific reactants and conditions.

In the absence of direct experimental studies, computational chemistry could offer valuable insights. Quantum chemical calculations could be employed to determine the geometries, activation energies, and relative stabilities of the potential products and transition states for reactions involving this compound. Such theoretical studies would be instrumental in predicting the conditions that would favor kinetic or thermodynamic control.

Theoretical and Computational Chemistry of Ethyl 1 Phenylpropyl Amine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are instrumental in elucidating the fundamental electronic and structural properties of molecules like Ethyl(1-phenylpropyl)amine. For analogous compounds such as 1-Methyl-3-phenylpropylamine (B141231), researchers have utilized the B3LYP functional combined with the 6-311++G(d,p) basis set to predict molecular structures and spectroscopic characteristics . These calculations are foundational for understanding the molecule's electronic behavior in various chemical environments .

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution, Molecular Electrostatic Potential)

The electronic structure of a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity wikipedia.orgirjweb.com. A smaller gap generally suggests higher reactivity wikipedia.orgirjweb.com. For phenethylamine derivatives, the HOMO is typically localized on the phenyl ring, indicating it as the primary site for electrophilic attack, while the LUMO is distributed over the entire molecule.

The charge distribution within this compound can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This reveals the partial charges on each atom, highlighting the polarity of bonds and potential sites for nucleophilic or electrophilic attack. The nitrogen atom, due to its electronegativity, is expected to carry a partial negative charge, making it a nucleophilic center.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions. The MEP map would likely show a region of negative potential (typically colored red) around the nitrogen atom, corresponding to the lone pair of electrons and indicating a site for electrophilic attack or hydrogen bonding. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those of the amine group.

Table 1: Representative Frontier Orbital Energies for Phenylalkylamine Analogs

Molecular Orbital Energy (eV)
HOMO -8.5 to -9.5
LUMO -0.5 to 0.5
HOMO-LUMO Gap 8.0 to 10.0

Note: These are typical ranges for similar molecules and the exact values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters and Spectral Interpretation

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for structural confirmation. For related compounds, DFT has been used to calculate vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts nih.gov.

Vibrational Spectroscopy: Theoretical calculations of vibrational spectra can aid in the assignment of experimental IR and Raman bands to specific molecular motions, such as N-H stretching, C-H stretching of the aromatic ring and alkyl chain, and phenyl ring vibrations.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical predictions can be invaluable in interpreting complex experimental NMR spectra and confirming the molecular structure.

Table 2: Predicted Spectroscopic Data for a Representative Phenylalkylamine

Spectroscopic Data Predicted Value
¹H NMR (ppm) Aromatic: 7.1-7.4, CH-N: 3.0-3.5, CH₂: 1.5-2.0, CH₃: 0.9-1.2
¹³C NMR (ppm) Aromatic: 125-145, C-N: 50-60, Alkyl C: 10-40
IR (cm⁻¹) N-H stretch: ~3300, Aromatic C-H stretch: ~3030, Aliphatic C-H stretch: 2850-2960

Note: These are generalized predictions based on similar structures.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction pathways, including the characterization of transition states and intermediates. For a molecule like this compound, potential reactions could include N-alkylation, acylation, or oxidation. DFT calculations can be used to model the potential energy surface of these reactions, identifying the lowest energy pathways. The calculation of transition state geometries and their corresponding activation energies provides quantitative insights into reaction kinetics. While specific studies on this molecule are lacking, computational approaches have been successfully applied to understand the reaction mechanisms of other amines and related compounds.

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical calculations are well-suited for studying the properties of single molecules, molecular dynamics (MD) and Monte Carlo (MC) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules.

Simulation of Conformational Dynamics in Different Environments

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. MD simulations can be used to explore the different accessible conformations and their relative stabilities in various environments (e.g., in a vacuum, in water, or in a non-polar solvent). Such studies on related phenethylamines have shown that the conformational preferences, particularly the torsion angle between the phenyl ring and the amino group, are influenced by the environment. In the gas phase, a folded or gauche conformation is often preferred due to favorable intramolecular interactions, while in a polar solvent, an extended or anti conformation may be more stable.

Modeling of Intermolecular Interactions

MD simulations are also a powerful tool for studying the intermolecular interactions of this compound with solvent molecules or other solutes. The amine group can act as both a hydrogen bond donor (N-H) and acceptor (lone pair on N), leading to strong interactions with protic solvents like water. The phenyl ring can engage in π-π stacking interactions with other aromatic systems. Understanding these intermolecular forces is crucial for predicting the molecule's physical properties, such as solubility and boiling point, as well as its behavior in biological systems. Studies on secondary and tertiary amines have used MD simulations to investigate the strength of intermolecular interactions.

Structure-Reactivity and Structure-Property Relationship Studies of this compound

The exploration of the chemical space occupied by this compound and its analogs can be significantly accelerated and deepened through the use of computational chemistry. Structure-reactivity and structure-property relationship studies, in particular, offer a powerful lens through which to understand and predict the behavior of this compound. By correlating its molecular structure with its reactivity and physical properties, researchers can design novel molecules with tailored characteristics and gain insights into their underlying chemical mechanisms.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that seek to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a specific chemical transformation. While specific QSRR studies on this compound are not extensively documented in publicly available literature, the principles of QSRR can be readily applied to understand its chemical behavior by drawing parallels with studies on structurally similar aromatic amines.

A hypothetical QSRR study for a series of substituted this compound analogs might aim to predict their rate of N-dealkylation, a common metabolic pathway for such compounds. The reactivity (k) could be modeled as a function of various molecular descriptors that quantify the electronic and steric effects of substituents on the phenyl ring or the alkyl chain.

A general form of a QSRR equation could be:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃logP

Where:

k is the reaction rate constant.

σ represents the Hammett constant, which accounts for the electronic effects (electron-donating or electron-withdrawing) of a substituent on the phenyl ring.

Eₛ is the Taft steric parameter, which quantifies the steric bulk of a substituent.

logP is the logarithm of the octanol-water partition coefficient, representing the hydrophobicity of the molecule.

c₀, c₁, c₂, and c₃ are coefficients determined through regression analysis of experimental data.

Table 1: Hypothetical Data for a QSRR Study of this compound Analogs

Substituent (R)Hammett Constant (σ)Taft Steric Parameter (Eₛ)logPPredicted log(k)
H0.000.002.50-1.50
4-CH₃-0.17-1.243.05-1.25
4-Cl0.23-0.973.20-1.85
4-NO₂0.78-2.522.30-2.50
2-CH₃-0.17-1.243.00-1.35

Note: The data in this table is illustrative and intended to represent the type of information used in a QSRR study. The predicted log(k) values are hypothetical and would be determined by the specific QSRR model developed.

Such a model would allow for the in silico prediction of the reactivity of novel, unsynthesized analogs of this compound, thereby guiding synthetic efforts toward compounds with desired reactivity profiles.

Prediction of Chemical Properties based on Molecular Descriptors

Beyond reactivity, a wide array of chemical and physical properties of this compound can be predicted from its molecular structure using various classes of molecular descriptors. mdpi.comacs.org These descriptors are numerical values that encode different aspects of a molecule's topology, geometry, and electronic structure. Machine learning algorithms can then be trained on datasets of known compounds to establish relationships between these descriptors and specific properties.

For this compound, these predictions can be invaluable for assessing its potential behavior in various chemical and biological systems without the need for extensive experimental measurements.

Key Classes of Molecular Descriptors and Their Applications:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as its size, shape, and degree of branching. For example, the Wiener index can be correlated with boiling point and viscosity.

Geometric Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume. These are often important for understanding intermolecular interactions.

Electronic Descriptors: These quantify the electronic distribution within the molecule. Examples include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for predicting reactivity, as well as properties like polarity and solubility.

Physicochemical Descriptors: This category includes properties like logP, which is a measure of lipophilicity and is critical for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.

Table 2: Molecular Descriptors and Predictable Properties for this compound

Descriptor TypeExample DescriptorPredicted Chemical Property
TopologicalWiener IndexBoiling Point, Viscosity
GeometricMolecular Surface AreaSolubility, Rate of Diffusion
ElectronicDipole MomentPolarity, Intermolecular Forces
ElectronicHOMO/LUMO EnergiesIonization Potential, Electron Affinity, Reactivity
PhysicochemicallogPMembrane Permeability, Bioaccumulation

The use of these predictive models is a cornerstone of modern computational chemistry, enabling a more efficient and informed approach to chemical research and development. By leveraging the power of QSRR and molecular descriptor-based predictions, the scientific community can continue to unravel the complex relationships between the structure of molecules like this compound and their diverse chemical properties.

Applications of Ethyl 1 Phenylpropyl Amine in Chemical Synthesis and Materials Science

Ethyl(1-phenylpropyl)amine as a Versatile Chiral Building Block in Organic Synthesis

The value of a chiral building block, or chiral auxiliary, lies in its ability to be temporarily incorporated into a chemical structure to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Chiral amines are particularly useful for this purpose and are foundational in the asymmetric synthesis of many pharmaceuticals and natural products. sigmaaldrich.com Enantiomerically pure this compound can serve as a source of chirality, influencing the creation of new stereocenters with a high degree of precision.

In the synthesis of complex organic molecules, establishing the correct stereochemistry is often the most significant challenge. By using a molecule like (R)- or (S)-Ethyl(1-phenylpropyl)amine as a starting fragment, a defined stereocenter is embedded within the molecular framework from the outset. Subsequent reactions can then be designed to build upon this initial chirality. The amine group itself is a versatile functional handle, allowing for the formation of amides, imines, and other derivatives, which can then undergo further transformations. This strategy is crucial in multistep syntheses where the final biological activity of the target molecule is dependent on its precise three-dimensional structure. The phenylpropyl group provides a specific steric and electronic profile that can influence the conformational preferences of synthetic intermediates, thereby guiding the stereochemical course of subsequent reactions.

Before this compound can be used as a chiral building block, it must be obtained in an enantiomerically pure form. The synthesis of such chiral amines is a well-developed area of organic chemistry, with several reliable methods available. uniovi.es The choice of method depends on factors like the availability of starting materials and the desired scale of the synthesis.

Common strategies for producing enantiopure phenylalkylamines include:

Biocatalytic Transamination: This method uses enzymes, specifically transaminases (ATAs), to convert a prochiral ketone (in this case, 1-phenyl-1-propanone) into a chiral amine with high enantioselectivity. uniovi.es By selecting the appropriate enzyme, either the (R)- or (S)-enantiomer of the amine can be produced. uniovi.es

Classical Resolution: This technique involves reacting the racemic amine with a chiral resolving agent, such as D(-)-mandelic acid or tartaric acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Stereoselective Synthesis: Chiral amines can be synthesized from other chiral precursors. For example, a stereoselective inversion of a chiral alcohol can be achieved through nucleophilic substitution with an azide, followed by reduction. researchgate.net

Table 1: Synthetic Approaches to Enantiopure Phenylalkylamines

Method Description Key Reagents/Catalysts Typical Selectivity
Biocatalytic Transamination Enzymatic conversion of a prochiral ketone to a chiral amine. Amine Transaminase (ATA), Amine Donor (e.g., Alanine) Excellent (>99% ee)
Classical Resolution Separation of a racemic mixture via formation of diastereomeric salts. Chiral Acid (e.g., Tartaric Acid, Mandelic Acid) High (can reach >99% after recrystallization)
Asymmetric Reductive Amination Reduction of an intermediate imine in the presence of a chiral catalyst. Prochiral Ketone, Amine Source, Chiral Catalyst, Reducing Agent Good to Excellent
Stereoselective Inversion Conversion of a chiral precursor (e.g., an alcohol) with inversion of configuration. N,N-Disulfonylimides, Azide Ion, Reducing Agent High (94–98.5% inversion) researchgate.net

One of the most powerful applications of a chiral amine like this compound is its use as a chiral auxiliary. tcichemicals.com In this role, the amine is temporarily attached to a prochiral substrate to direct the stereochemistry of a subsequent bond-forming reaction. For example, the amine can be acylated to form a chiral amide. The steric bulk of the 1-phenylpropyl group effectively shields one face of the enolate derived from this amide, forcing an incoming electrophile (such as an alkyl halide) to approach from the less hindered face. This results in the formation of a new C-C bond with a high degree of diastereoselectivity. After the desired transformation is complete, the auxiliary can be cleaved from the product, often under mild hydrolytic conditions, and can potentially be recovered and reused. This methodology is a cornerstone of asymmetric synthesis, enabling the predictable and controlled creation of new stereocenters.

Development of Novel Catalytic Systems

Beyond its role as a stoichiometric building block, this compound serves as a valuable scaffold for the development of chiral catalysts. These catalysts can be broadly categorized as chiral ligands for asymmetric metal catalysis or as purely organic catalysts (organocatalysts). The amine's inherent chirality is transferred to the catalytic system, creating an asymmetric environment that can induce enantioselectivity in a chemical reaction.

The nitrogen atom of this compound is a Lewis basic site capable of coordinating to a wide range of transition metals, including zinc, copper, palladium, and iron. mdpi.comnih.gov By chemically modifying the amine, it can be incorporated into more complex ligand structures to enhance its catalytic properties. The chiral 1-phenylpropyl framework is critical, as it projects a specific steric environment around the coordinated metal center, which is the key to enforcing stereoselectivity on the reacting substrate.

Several classes of ligands can be synthesized from a chiral amine precursor:

Schiff Base (Imine) Ligands: These are readily prepared by condensing the amine with a suitable aldehyde or ketone. If the carbonyl compound also contains another donor atom (like a hydroxyl group in salicylaldehyde), a bidentate ligand is formed that can chelate to a metal center.

Amine-Phosphine Ligands (P,N Ligands): These important ligands combine a hard nitrogen donor with a soft phosphorus donor, allowing them to coordinate effectively with a variety of transition metals used in catalysis. mdpi.com

Diamide Ligands: The amine can be incorporated into larger structures containing amide functionalities, which can be deprotonated to form strong anionic donors for early transition metals or main group elements. researchgate.net

Table 2: Potential Ligand Types Derived from a Chiral Amine Scaffold

Ligand Type Synthesis Method Potential Coordinating Metals
Schiff Base (Imine) Condensation with an aldehyde/ketone Cu, Zn, Fe, Co
Amine-Phosphine (P,N) Reaction with a phosphine-containing electrophile Pd, Rh, Ir, Cu
Diamine/Diamide Multi-step synthesis to link two amine units or form amides Li, Si, Ge, Al
Amino Alcohol Derivatization to introduce a hydroxyl group Zn, Ti, B

Once a novel catalyst or ligand system based on this compound is synthesized, its effectiveness must be evaluated in a suitable asymmetric reaction. The goal is to determine how efficiently the chirality of the ligand is transferred to the product of the reaction. Performance is typically measured by three key parameters:

Enantiomeric Excess (% ee): A measure of the stereoselectivity, indicating the degree to which one enantiomer is formed over the other. An ee of 99% means the product is composed of 99.5% of the major enantiomer and 0.5% of the minor one.

Turnover Number (TON) / Turnover Frequency (TOF): Measures of catalyst activity and longevity, indicating how many moles of product can be generated per mole of catalyst before it becomes inactive.

A common benchmark reaction for testing new chiral ligands is the addition of diethylzinc (B1219324) to benzaldehyde. mdpi.com The performance of a hypothetical catalyst derived from the (R) and (S) enantiomers of this compound in this reaction could be presented as follows.

Table 3: Hypothetical Performance Data for a Catalyst Derived from this compound in the Asymmetric Addition of Et₂Zn to Benzaldehyde

Catalyst/Ligand Source Product Yield (%) Enantiomeric Excess (% ee) Product Configuration
(R)-Ethyl(1-phenylpropyl)amine derivative 95 92 (R)-1-phenyl-1-propanol
(S)-Ethyl(1-phenylpropyl)amine derivative 94 93 (S)-1-phenyl-1-propanol
Racemic-Ethyl(1-phenylpropyl)amine derivative 96 0 Racemic
No Catalyst <5 0 Racemic

This data illustrates that the chirality of the ligand directly dictates the chirality of the product, which is the fundamental principle of asymmetric catalysis.

Supramolecular Chemistry and Host-Guest Interactions

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, provide a powerful platform for creating complex and functional chemical systems. Chiral molecules, such as this compound, are of particular interest in this field due to their ability to introduce stereochemical information into larger assemblies. The specific spatial arrangement of the ethyl and phenyl groups around the chiral center of this compound allows for stereoselective interactions, making it a valuable component in the construction of ordered supramolecular structures. While direct studies on this compound in supramolecular chemistry are not extensively documented, the behavior of its close structural analog, 1-phenylethylamine (B125046) (α-PEA), provides significant insights into its potential applications.

Formation of Supramolecular Assemblies

The formation of well-defined supramolecular assemblies often relies on a combination of directional non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. Chiral amines like this compound can act as building blocks or templates in the self-assembly of larger architectures. The amino group can participate in hydrogen bonding, while the phenyl group can engage in π-π stacking interactions.

For instance, chiral phenylethylamine derivatives have been shown to form discrete, ordered structures through self-assembly. These assemblies can range from simple dimers to more complex helical or sheet-like structures. The chirality of the amine is crucial in directing the handedness of these assemblies, a phenomenon known as chiral amplification. While specific examples involving this compound are not prevalent in the literature, the foundational principles suggest its capability to form similar chiral supramolecular structures. The interplay of its functional groups would likely lead to the formation of predictable and stereochemically defined aggregates.

Role in Chiroselective Recognition and Sensing

Chiroselective recognition, the ability of a chiral host molecule to preferentially bind one enantiomer of a chiral guest molecule over the other, is a critical aspect of supramolecular chemistry with applications in enantiomeric separation and analysis. Chiral amines are frequently used as the target analytes in the development of chiroselective sensors.

Fluorescent and colorimetric sensors for the detection and quantification of chiral amines have been developed based on various supramolecular systems. These sensors often employ a chiral host that interacts with the amine analyte, leading to a change in its optical properties. The difference in the stability of the diastereomeric complexes formed between the chiral host and the two enantiomers of the amine results in a differential signal, allowing for the determination of the enantiomeric excess of the amine.

For example, sensors based on chiral metal-organic frameworks (MOFs) have demonstrated the ability to enantioselectively detect chiral amines through luminescence quenching. rsc.org While specific sensors for this compound are not widely reported, the principles of chiroselective sensing are broadly applicable, and it is a suitable candidate for detection by such systems. The development of a sensor for this compound would likely involve a chiral host capable of forming specific non-covalent interactions with its stereocenter.

Interaction with Polyoxometalates and Other Host Frameworks

Polyoxometalates (POMs) are a class of inorganic metal-oxide clusters that can act as hosts for organic guest molecules. The interaction of chiral organic molecules with POMs can lead to the formation of chiral organic-inorganic hybrid materials with interesting catalytic and optical properties.

A notable example, illustrating the potential of this compound in this area, is the functionalization of a copper-substituted phosphotungstate with (S)-1-phenylethylamine, a close analog. researchgate.netresearchgate.net In this work, the chiral amine coordinates to the copper center of the POM through a dative bond. This interaction successfully induces chirality in the otherwise achiral POM, as confirmed by circular dichroism spectroscopy and optical rotation studies. The resulting chiral hybrid material was found to be an effective catalyst for the asymmetric epoxidation of styrene, demonstrating that the chirality transferred from the amine to the inorganic framework can be utilized in asymmetric catalysis. researchgate.net

This research strongly suggests that this compound could similarly be used to create chiral POM-based hybrids. The presence of the additional ethyl group in this compound, compared to 1-phenylethylamine, could influence the steric environment around the metal center in the POM, potentially leading to different catalytic activities or selectivities.

Emerging Applications in Materials Science

The unique structural and chiral properties of this compound and its derivatives make them promising candidates for the development of advanced materials. Their incorporation into polymers and organic frameworks can impart chirality and other desirable functionalities, leading to materials with applications in separation science, catalysis, and optics.

Incorporation into Functional Polymers and Organic Frameworks

Chiral polymers and organic frameworks are materials with ordered, porous structures that can be designed for specific applications. The incorporation of chiral building blocks, such as this compound, is a key strategy for creating chiral environments within these materials.

Functional Polymers: Chiral amines can be incorporated into polymer chains either as part of the main chain or as pendant groups. For example, optically active polyamines have been synthesized through the polycondensation of chiral 1-phenylethylamine with dielectrophiles. researchgate.net These polymers exhibit chiroptical properties and have potential applications as chiral stationary phases in chromatography or as ligands in asymmetric catalysis. It is conceivable that this compound could be used in a similar fashion to synthesize novel chiral polymers with potentially different physical and chemical properties due to the larger ethyl substituent.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Chiral MOFs can be synthesized using chiral organic linkers or by the induction of chirality from a chiral template. While there are no specific reports of MOFs constructed with this compound as the primary building block, the extensive research on chiral MOFs for applications such as enantioselective separation and catalysis suggests a clear path for its potential use. researchgate.netrsc.orgnih.gov The amine functionality of this compound could be used to modify the organic linkers, thereby introducing chiral recognition sites within the pores of the MOF.

Role in Advanced Materials Development (e.g., chiral materials, optoelectronics)

The development of advanced materials with tailored optical and electronic properties is a rapidly growing field. Chiral materials are of particular interest due to their ability to interact with circularly polarized light, a property that is being explored for applications in optoelectronics, such as in the development of chiroptical sensors and displays. nih.gov

Advanced Analytical and Separation Techniques for Ethyl 1 Phenylpropyl Amine

Chromatographic Methods for Purity and Enantiomeric Separations

Chromatography is a cornerstone for the separation of chiral compounds. phenomenex.commdpi.com The resolution of enantiomers can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column. mdpi.com For Ethyl(1-phenylpropyl)amine, direct methods using CSPs are generally preferred for their efficiency.

Chiral HPLC is a versatile and widely used technique for the enantioselective separation of amines and related pharmaceutical compounds. phenomenex.comyakhak.orgmdpi.com The success of the separation heavily relies on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase. yakhak.orgmdpi.com

Research Findings: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates (e.g., Chiralcel® and Chiralpak® series), are highly effective for resolving a wide range of chiral amines. yakhak.orgresearchgate.net The separation mechanism involves interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte enantiomers and the chiral selector. For primary and secondary amines like this compound, the mobile phase composition is crucial. Normal-phase (using hexane/alcohol mixtures), polar organic (using acetonitrile/alcohol), and reversed-phase modes can be employed. researchgate.netchromatographyonline.com The addition of acidic or basic modifiers to the mobile phase is often necessary to improve peak shape and resolution by suppressing the ionization of the amine or interacting with the stationary phase. researchgate.net For instance, studies on similar chiral amines have shown that using acidic additives can significantly enhance enantioseparation on polysaccharide-based CSPs. researchgate.net

Table 1: Illustrative Chiral HPLC Conditions for Separation of Phenylalkylamine Analogs

ParameterCondition 1: Normal PhaseCondition 2: Polar Organic Mode
Chiral Stationary Phase Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)Acetonitrile / Methanol / Trifluoroacetic Acid (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 220 nmUV at 220 nm
This table presents typical starting conditions for method development for a compound like this compound, based on established methods for analogous structures.

Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric separation of volatile compounds. gcms.cz For amines, derivatization is often required to increase volatility and thermal stability while reducing peak tailing.

Research Findings: The most common approach involves using capillary columns coated with chiral stationary phases, frequently based on derivatized cyclodextrins. gcms.czwiley.com Research on the chiral separation of a series of 1-phenylalkylamines, including 1-phenylpropylamine (the parent amine of the target compound), has been conducted using heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin as the stationary phase. wiley.com The study noted that 1-phenylpropylamine compounds were generally difficult to resolve without derivatization, indicating that converting this compound to a suitable derivative, such as a trifluoroacetyl (TFA) or pentafluoropropionyl (PFP) amide, would be a critical step for successful chiral GC analysis. wiley.comresearchgate.net Such derivatization creates diastereomers that can be separated on achiral columns or can improve the interaction with a chiral stationary phase for direct enantiomeric separation.

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry, offering significant advantages over HPLC. selvita.comchempartner.comresearchgate.net It is recognized for its high speed, efficiency, and reduced environmental impact. selvita.comresearchgate.net

Research Findings: SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small percentage of an organic modifier like methanol or ethanol. chempartner.com This mobile phase has low viscosity and high diffusivity, allowing for much higher flow rates and faster analysis times compared to HPLC without a loss of efficiency. chempartner.com The same polysaccharide-based chiral stationary phases used in HPLC are highly effective in SFC and often provide superior performance. nih.gov A typical screening strategy for a new chiral compound like this compound would involve testing a small set of four to six different chiral columns with a generic gradient using a methanol modifier. nih.gov This approach has a high success rate (often exceeding 95%) for resolving chiral molecules, making SFC the first-choice method for high-throughput chiral analysis and purification. nih.gov

Table 2: Typical SFC Screening Platform Parameters

ParameterValue
Primary Mobile Phase Supercritical CO₂
Co-solvent/Modifier Methanol or Ethanol
Screening Columns Chiralpak® AD, AS; Chiralcel® OD, OJ
Typical Gradient 5% to 40% Co-solvent over 5-10 minutes
Back Pressure 100-150 bar
Temperature 35-40 °C
Detection UV-Vis Diode Array Detector (DAD)

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of unknown compounds. nih.govactascientific.comiosrjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for both separating components of a mixture and providing structural information for their identification. rsisinternational.org

Research Findings: GC-MS is well-suited for volatile compounds. For this compound, the sample would first be separated on a GC column, and the eluting compound would enter the mass spectrometer. rsisinternational.org Electron ionization (EI) would cause the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum, a fingerprint of the molecule, can be compared to library spectra for identification. iosrjournals.org The molecular ion peak would confirm the molecular weight, while fragment ions would provide structural details. For example, a characteristic fragment would likely result from cleavage at the benzylic position (the bond between the phenyl-bearing carbon and the adjacent carbon), a common fragmentation pathway for phenethylamines. researchgate.net

LC-MS is highly versatile and ideal for compounds that are not suitable for GC due to low volatility or thermal instability. actascientific.comrsisinternational.org An LC system separates the sample, and the eluent is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). nih.gov ESI usually produces the protonated molecular ion [M+H]⁺, which confirms the molecular weight with high accuracy. nih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented to produce a product ion spectrum, which helps to elucidate the structure. nih.gov This technique is invaluable for impurity profiling and metabolite identification. rsisinternational.org

Table 3: Predicted Mass Spectrometry Data for this compound (C₁₁H₁₇N, MW: 163.26 g/mol )

TechniqueIonization ModeExpected Primary Ion (m/z)Potential Key Fragment Ions (m/z)
GC-MS Electron Ionization (EI)163 (M⁺)134 ([M-C₂H₅]⁺), 105 (C₈H₉⁺), 91 (C₇H₇⁺), 58 ([CH(CH₃)NHEt]⁺)
LC-MS Electrospray (ESI+)164 ([M+H]⁺)Fragmentation induced via MS/MS would yield similar fragments to EI.

The hyphenation of Nuclear Magnetic Resonance (NMR) spectroscopy with Mass Spectrometry (MS), often via an LC interface (LC-NMR-MS), represents one of the most powerful combinations for the unambiguous structural elucidation of small molecules. nih.govrsisinternational.orgresearchgate.net

Research Findings: While MS provides highly sensitive detection and accurate mass information (leading to a molecular formula), NMR is the definitive technique for determining the precise arrangement and connectivity of atoms in a molecule. ucdavis.edulatrobe.edu.au In an LC-NMR-MS setup, the LC separates the components of a mixture. researchgate.net The flow can be split, with a small portion going to the MS for molecular weight determination and the majority going to the NMR for structural analysis. researchgate.net For a compound like this compound, ¹H NMR would show the number of different types of protons and their neighboring environments, while ¹³C NMR would identify all the unique carbon atoms. Advanced 2D NMR techniques (like COSY and HSQC) would establish the complete bonding framework. This combined data provides comprehensive and unequivocal structural confirmation, which is especially critical for identifying novel substances, impurities, or metabolites where no reference standard exists. researchgate.net

Capillary Electrophoresis for High-Resolution Separations of this compound

Capillary electrophoresis (CE) has emerged as a powerful technique for the high-resolution separation of chiral compounds, including synthetic cathinone derivatives like this compound. This method offers significant advantages, such as high separation efficiency, low consumption of samples and reagents, and rapid analysis times. mdpi.com The principle of chiral separation in CE relies on the addition of a chiral selector to the background electrolyte (BGE), which interacts stereoselectively with the enantiomers of the analyte. This differential interaction leads to a difference in the electrophoretic mobility of the enantiomers, enabling their separation.

The most commonly employed chiral selectors for the enantioseparation of cathinone derivatives are cyclodextrins (CDs) and their derivatives. nih.govmdpi.com These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. The stability of these complexes differs for each enantiomer, resulting in distinct migration times and, consequently, chiral resolution.

Research Findings on the Chiral Separation of this compound and Related Compounds

A comprehensive study on the chiral separation of 61 cathinone derivatives, including this compound (referred to as N-Ethylbuphedrone in the study), utilized various β-cyclodextrin derivatives as chiral selectors. nih.gov The research systematically investigated the effectiveness of native β-cyclodextrin (β-CD) and three of its derivatives: acetyl-β-cyclodextrin (acetyl-β-CD), 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), and carboxymethyl-β-cyclodextrin (CM-β-CD). The separations were conducted using a 10 mM sodium phosphate (B84403) buffer at a pH of 2.5, with the respective chiral selector at a concentration of 10 mM. nih.gov

The study demonstrated that the choice of the cyclodextrin derivative significantly influences the enantiomeric resolution. For this compound, successful baseline or partial separation was achieved with at least one of the tested chiral selectors. The resolution factors (Rs), a measure of the degree of separation between two peaks, varied depending on the specific cyclodextrin used. Notably, resolution factors for the 61 studied substances ranged from 0.3 to 6.2, indicating the broad applicability of this CE method for the chiral analysis of cathinones. nih.gov

Further research has explored the use of co-additives to enhance enantioselective separation. For instance, the combination of an ionic liquid, tetrabutylammonium chloride (TBAC), with β-cyclodextrin in an acidic formate (B1220265) buffer has been shown to improve the resolution of enantiomers for a mixture of six synthetic cathinones. mdpi.com While this particular study did not include this compound, it highlights a promising approach for optimizing the separation of complex mixtures of closely related cathinone derivatives.

The robustness of the capillary electrophoresis method for the chiral separation of cathinones has been validated through intra- and interday measurements, demonstrating acceptable precision for both migration times and resolution factors. nih.gov This reliability is crucial for the application of the method in routine analysis.

Below are data tables summarizing the experimental conditions and resolution findings for the chiral separation of this compound (N-Ethylbuphedrone) and a structurally similar compound, Pentedrone, using different β-cyclodextrin derivatives.

Table 1: Capillary Electrophoresis Conditions for Chiral Separation of Cathinone Derivatives

ParameterCondition
Background Electrolyte 10 mM Sodium Phosphate
pH 2.5
Chiral Selector Concentration 10 mM
Applied Voltage 22-30 kV
Capillary Temperature 25°C
Injection 10 mbar for 5 s

This table summarizes the general optimized conditions used in the study by Hagele et al. (2019) for the enantioseparation of a wide range of cathinone derivatives. nih.gov

Table 2: Enantiomeric Resolution (Rs) of this compound and Pentedrone with Different Chiral Selectors

CompoundChiral SelectorResolution (Rs)
This compound Acetyl-β-CD2.5
Pentedrone β-CD2.5
Pentedrone Acetyl-β-CD2.9
Pentedrone HP-β-CD1.8
Pentedrone CM-β-CD2.3

Data extracted from Hagele et al. (2019). Resolution values indicate the degree of separation between the two enantiomers. A higher Rs value signifies a better separation. nih.gov

The successful application of capillary electrophoresis with cyclodextrin-based chiral selectors provides a reliable and efficient method for the high-resolution separation of this compound enantiomers. The versatility of the technique, allowing for the screening of different chiral selectors and the optimization of separation conditions, makes it an invaluable tool in the analytical chemistry of synthetic cathinones.

Future Research Directions and Unresolved Challenges

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes has spurred research into green and sustainable methods for synthesizing chiral amines like Ethyl(1-phenylpropyl)amine. A primary future direction lies in the advancement of biocatalytic and chemoenzymatic strategies.

Biocatalysis: Enzymes such as transaminases, amine dehydrogenases, and imine reductases offer high stereo- and regioselectivity under mild, aqueous conditions, presenting a green alternative to traditional chemical routes that often rely on harsh reagents and generate significant waste. nih.govrsc.org Future research will likely focus on engineering these enzymes to enhance their substrate scope, activity, and stability for the efficient synthesis of N-substituted chiral amines. Reductive aminases, in particular, show promise for the direct, single-step synthesis of secondary amines from ketones and primary amines, maximizing atom economy. nih.gov

Flow Chemistry: The integration of enzymatic processes with continuous flow technologies represents another significant research frontier. This combination can lead to shorter reaction times, improved process control, and easier scalability. For instance, the use of immobilized enzymes in flow reactors has demonstrated excellent conversions and catalyst reusability in the synthesis of phenylalanine derivatives, a concept that can be extended to other phenylalkylamines. frontiersin.orgnovartis.com

Exploration of Novel Catalytic Activities and Ligand Architectures

Beyond its synthesis, this compound and its derivatives hold potential as chiral ligands and catalysts in asymmetric synthesis. The exploration of their coordination chemistry and application in novel catalytic transformations is a burgeoning area of research.

Chiral Ligands: The phenylethylamine framework is a well-established scaffold for chiral ligands in a variety of metal-catalyzed reactions. mdpi.com Future work could involve the design and synthesis of novel ligands derived from this compound for applications in asymmetric hydrogenation, C-H functionalization, and other stereoselective transformations. The electronic and steric properties of the ethyl and propyl groups can be fine-tuned to optimize catalyst performance.

Novel Catalytic Applications: Recent studies have shown that derivatives of structurally similar amines, such as 1-phenylpropylamine, can undergo novel catalytic functionalization. For example, iridium-catalyzed regio- and stereoselective silylation of C(sp3)−H bonds has been demonstrated, opening up new avenues for the synthesis of complex molecules. acs.org Investigating the reactivity of this compound in similar C-H activation/functionalization reactions could lead to the development of new synthetic methodologies.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules, thereby accelerating the discovery and development of new chemical entities and processes. For this compound and related phenylalkylamines, advanced computational modeling offers several promising research directions.

Predicting Biological Activity: Homology modeling and molecular dynamics simulations are being employed to study the interactions of phenylalkylamine derivatives with biological targets, such as ion channels. nih.govnih.govmdpi.comresearchgate.net These computational models can predict binding affinities and help in the rational design of new molecules with specific biological activities. Future research will likely involve the use of more sophisticated models that can account for subtle conformational changes and solvent effects to improve predictive accuracy.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies, which correlate the structural or property descriptors of compounds with their biological activities, are another powerful predictive tool. The use of density functional theory (DFT) to calculate molecular descriptors, combined with machine learning algorithms like artificial neural networks, has shown success in predicting the activities of phenylalkylamine derivatives. semanticscholar.org Expanding these models to include a wider range of compounds and biological endpoints will be a key area of future research.

Table 1: Predicted Binding Affinity of Phenylalkylamine Derivatives to T-Type Calcium Channels

Compound Predicted Binding Site Key Interacting Residues Predicted Affinity
Mibefradil Domain I Asparagine (N1o4) High
NNC 55-0396 Domain I Isoleucine (I1i8) High

This table is generated based on data from homology modeling and molecular dynamics simulations of phenylalkylamine derivatives with T-type calcium channels. nih.gov

Expansion of Applications in Emerging Material Technologies

While the primary focus on phenylalkylamines has been in medicinal chemistry, their unique structural and chiral properties make them attractive candidates for applications in emerging material technologies. nih.govpsychonautwiki.org

Chiral Polymers and Materials: The incorporation of chiral units like this compound into polymer backbones or as pendant groups can lead to the development of materials with unique optical, electronic, or recognition properties. These chiral polymers could find applications in areas such as chiral chromatography, asymmetric catalysis, and sensors.

Functional Organic Materials: The aromatic ring and the amine group in this compound provide handles for further functionalization, allowing for its integration into more complex molecular architectures. This could lead to the development of novel liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials where molecular orientation and chirality play a crucial role.

Addressing Scalability and Efficiency in Research Synthesis

Process Optimization: Future research will need to focus on optimizing reaction conditions to maximize yield, minimize waste, and reduce the cost of starting materials and catalysts. This includes exploring alternative solvent systems, developing more robust and long-lived catalysts, and simplifying purification procedures.

Continuous Manufacturing: As mentioned in the context of green synthesis, continuous flow manufacturing offers a promising solution to many of the challenges associated with batch processing. frontiersin.orgnovartis.com The development of continuous processes for the asymmetric synthesis and purification of this compound would represent a significant step forward in terms of efficiency, safety, and scalability.

Challenges in Asymmetric Synthesis: A key challenge in the synthesis of chiral amines is achieving high enantioselectivity. thieme-connect.com While methods like enantioselective reductive amination have shown great promise, their efficiency can be highly dependent on the substrate and the catalyst system. thieme-connect.com Overcoming the inhibition of catalysts by the amine products and developing catalytic systems that are tolerant to a wide range of functional groups remain active areas of research. thieme-connect.com

Table 2: Comparison of Synthetic Methodologies for Chiral Amines

Methodology Advantages Challenges
Biocatalysis High enantioselectivity, mild conditions, environmentally friendly. nih.gov Limited substrate scope, enzyme stability, cost of cofactors.
Asymmetric Reductive Amination High atom economy, direct synthesis. wikipedia.org Catalyst inhibition, need for high-pressure hydrogen, cost of precious metal catalysts. thieme-connect.com

| Chiral Resolution | Applicable to a wide range of compounds. | Maximum 50% theoretical yield, generates waste from the unwanted enantiomer. |

Q & A

Basic: What are the standard synthetic routes for Ethyl(1-phenylpropyl)amine, and how are they validated?

This compound is typically synthesized via alkylation of primary amines with ethyl halides or reductive amination of ketones. A common method involves reacting 1-phenylpropylamine with ethyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C . Validation includes 1H/13C NMR for structural confirmation (e.g., characteristic peaks for ethyl and phenyl groups) and EI-HRMS for molecular weight verification . Purity is assessed via HPLC (>95%) or GC-MS to exclude residual solvents .

Basic: What analytical techniques are essential for characterizing this compound in research settings?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., ethyl vs. propyl chain integration) .
  • Mass Spectrometry (EI-HRMS or CIMS) : For molecular ion ([M+H]+) and fragmentation pattern analysis .
  • Chromatography (HPLC/GC-MS) : To determine purity and detect byproducts (e.g., halogenated derivatives from side reactions) .
  • Elemental Analysis : To validate C, H, and N content against theoretical values .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?

Optimization strategies include:

  • Reagent Selection : Using NaI as a catalyst in nucleophilic substitutions to enhance reaction rates .
  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
  • Temperature Control : Maintaining 70–80°C for alkylation steps minimizes side reactions (e.g., over-alkylation) .
  • Workup Protocols : Liquid-liquid extraction with dichloromethane or ethyl acetate improves isolation efficiency .
    Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradients) further purifies the product .

Advanced: How should contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

Contradictions often arise from stereochemical variations or solvent effects. Methodological approaches include:

  • Variable Temperature NMR : To detect dynamic processes (e.g., rotamers) causing peak splitting .
  • COSY/NOESY Experiments : For resolving overlapping signals in complex mixtures .
  • Computational Modeling : Tools like Gaussian or Spartan predict theoretical shifts for comparison .
  • Isotopic Labeling : Using deuterated analogs to confirm assignments .

Advanced: What strategies are recommended for studying the biological activity of this compound analogs?

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified alkyl chains or phenyl substituents .
  • Enzyme Assays : Test inhibition of monoamine oxidases (MAOs) or interactions with G-protein-coupled receptors (GPCRs) .
  • In Vivo Models : Evaluate pressor activity in rodent cardiovascular models to assess sympathomimetic effects .
  • Metabolic Stability : Use hepatic microsome assays to predict pharmacokinetic profiles .

Basic: What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Waste Disposal : Segregate halogenated byproducts and dispose via certified hazardous waste services .
  • Emergency Measures : Neutralize spills with dilute acetic acid and adsorbents (e.g., vermiculite) .

Advanced: How can researchers address discrepancies in reported biological activities of this compound analogs?

  • Reproducibility Checks : Validate assays under standardized conditions (pH, temperature, cell lines) .
  • Meta-Analysis : Compare datasets from peer-reviewed studies to identify outliers or methodological biases .
  • Cross-Validation : Use orthogonal techniques (e.g., radioligand binding vs. functional cAMP assays) .
  • Controlled Storage : Ensure analogs are stored at –20°C under inert gas to prevent degradation .

Basic: What are the primary applications of this compound in non-pharmacological research?

  • Organic Synthesis : As a chiral building block for asymmetric catalysis .
  • Material Science : In polymer cross-linking or surfactant design due to its amphiphilic structure .
  • Analytical Chemistry : As a reference standard in chromatographic separations (e.g., capillary electrochromatography) .

Advanced: What computational tools are effective for predicting the reactivity of this compound in novel reactions?

  • Retrosynthetic AI : Tools like Pistachio or Reaxys predict feasible synthetic pathways and byproducts .
  • DFT Calculations : Model transition states for nucleophilic substitutions or redox reactions .
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions .

Advanced: How can researchers design experiments to resolve conflicting data on the compound’s metabolic stability?

  • Isotope Tracing : Use 14C-labeled this compound to track metabolic pathways in vitro .
  • LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites in hepatocyte incubations .
  • Species Comparison : Test stability in human vs. rodent microsomes to assess translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.